molecular formula C14H14N2O B1299420 N-(3-amino-4-methylphenyl)benzamide CAS No. 221875-98-5

N-(3-amino-4-methylphenyl)benzamide

Cat. No. B1299420
M. Wt: 226.27 g/mol
InChI Key: ZKMYHZKZDMIROQ-UHFFFAOYSA-N
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Description

The compound "N-(3-amino-4-methylphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of an amide functional group attached to a benzene ring. These compounds often exhibit a range of biological activities and are of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and synthetic routes. For instance, the synthesis of N-substituted benzamides has been reported using different precursors and conditions. In one study, benzamide derivatives were synthesized using a non-steroidal anti-inflammatory drug as a starting material, highlighting the versatility of these compounds in drug chemistry . Another approach involved the synthesis of a carbon-14 labelled benzamide derivative, indicating the utility of these compounds in radiolabelling and imaging studies .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of a related benzamide compound was determined using X-ray diffraction, revealing its crystallization in a triclinic system . Another study reported the characterization of benzamide derivatives by FTIR, 1H NMR, and 13C NMR, providing detailed information about the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of these compounds can be explored through theoretical calculations, such as density functional theory (DFT), which can predict the chemical reactivity and properties of the molecules . The synthesis of benzamide derivatives often involves the formation of amide bonds, which are key structural features that influence the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential applications. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to understand the stability and reactivity of the compounds . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test, indicating their potential as therapeutic agents .

Scientific Research Applications

  • Cancer Therapy Applications :

    • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to N-(3-amino-4-methylphenyl)benzamide, has been identified as a potent and isotype-selective histone deacetylase (HDAC) inhibitor. It shows significant antitumor activity and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
    • Another study synthesized and evaluated the anticonvulsant activity of 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which are structurally similar to N-(3-amino-4-methylphenyl)benzamide. These compounds were found to be superior to phenytoin in the maximal electroshock seizure test, indicating their potential in the treatment of convulsions (Lambert et al., 1995).
  • Electrophysiological Studies :

    • The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides were studied, which included compounds similar to N-(3-amino-4-methylphenyl)benzamide. These compounds exhibited significant electrophysiological activity, indicating their potential use in cardiac studies (Morgan et al., 1990).
  • Synthesis of Biologically Active Compounds :

    • A study on the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide, a compound analogous to N-(3-amino-4-methylphenyl)benzamide, demonstrated its potential for further biological applications. This research highlights the versatility of benzamide derivatives in synthesizing compounds with potential biological interest (Buzarevski et al., 2014).

Safety And Hazards

Safety data sheets suggest that N-(3-Amino-4-methylphenyl)benzamide should be handled with care. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions for the synthesis of N-(3-Amino-4-methylphenyl)benzamide involve the development of an efficient and practical process . The established kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMYHZKZDMIROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360503
Record name N-(3-amino-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-methylphenyl)benzamide

CAS RN

221875-98-5
Record name N-(3-amino-4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Xu, G Li, F Zhu, N Chen, C Chen, Z Yu - Journal of Flow Chemistry, 2022 - Springer
N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building blocks of many drug candidates. In this paper, a continuous flow microreactor system was developed to synthesize 1 and …
Number of citations: 1 link.springer.com
Y Cao, AA Rushchitc, M Ghadiri - Available at SSRN 4421234 - papers.ssrn.com
N-(3-Amino-4-methyl phenyl) benzamide is an intermediate product for the production of several medicines. Micro-reactor technology is a new concept for the continuous synthesis of …
Number of citations: 0 papers.ssrn.com
I Philipova, R Mihaylova, G Momekov… - RSC Medicinal …, 2023 - pubs.rsc.org
The unique features of ferrocene and the need for development of targeted anticancer drugs inspired the design, synthesis and biological evaluation of ferrocenyl modified tyrosine …
Number of citations: 2 pubs.rsc.org

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